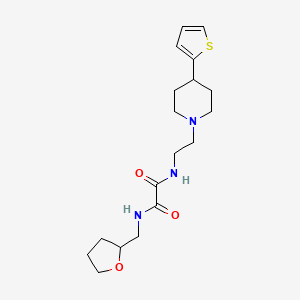
N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, with CAS number 1798522-24-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3S |
| Molecular Weight | 365.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with piperidine and tetrahydrofuran intermediates. The synthesis typically involves the use of standard organic chemistry techniques, including amide formation and cyclization reactions.
Anticancer Activity
Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
In vitro assays demonstrated that similar oxalamides inhibited the growth of human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells. The mechanism appears to involve apoptosis induction through caspase activation, as evidenced by increased caspase 3 expression in treated cells .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. It has been suggested that derivatives containing piperidine structures may exhibit anticonvulsant properties. Research indicates that certain compounds can protect against seizures induced by maximal electroshock and pentylenetetrazole models.
Research Findings:
In one study, a related compound demonstrated significant protection against seizures without notable neurotoxicity, suggesting a favorable safety profile .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity: Similar compounds have shown effectiveness in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurological function and cancer cell signaling.
- Modulation of Apoptotic Pathways: The compound appears to activate apoptotic pathways leading to increased cell death in cancerous cells while sparing normal cells.
- Antioxidant Properties: Some derivatives have exhibited antioxidant activity, contributing to their protective effects against oxidative stress-related diseases.
Propiedades
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h2,4,12,14-15H,1,3,5-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGOTDXWDIBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














